molecular formula C11H10IN B15332276 4-Ethyl-6-iodoquinoline

4-Ethyl-6-iodoquinoline

Cat. No.: B15332276
M. Wt: 283.11 g/mol
InChI Key: DYNNBAONCPWZRU-UHFFFAOYSA-N
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Description

4-Ethyl-6-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-iodoquinoline can be achieved through several methods. One common approach involves the Friedländer reaction, where 1-(2-amino-5-iodophenyl)ethanone reacts with ethyl 4-chloro-3-oxobutanoate in the presence of trifluoroacetic acid as a catalyst . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ, with proline as a ligand and proton source in aqueous ethanol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and recyclable catalysts is often preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-iodoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

    Substituted Quinolines: Products with various functional groups replacing the iodine atom.

    Quinoline N-oxides: Formed through oxidation reactions.

    Dihydroquinolines: Formed through reduction reactions.

Scientific Research Applications

4-Ethyl-6-iodoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-6-iodoquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The iodine substituent may enhance binding affinity to these targets, leading to increased biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-Iodoquinoline: Lacks the ethyl substituent, resulting in different reactivity and biological activity.

    4-Ethylquinoline: Lacks the iodine substituent, affecting its chemical properties and applications.

    4-Ethyl-6-chloroquinoline:

Uniqueness

4-Ethyl-6-iodoquinoline is unique due to the presence of both ethyl and iodine substituents, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10IN

Molecular Weight

283.11 g/mol

IUPAC Name

4-ethyl-6-iodoquinoline

InChI

InChI=1S/C11H10IN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h3-7H,2H2,1H3

InChI Key

DYNNBAONCPWZRU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NC=C1)I

Origin of Product

United States

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